N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a structurally complex molecule featuring a 2,2'-bithiophene core, a hydroxyethyl group, and a 2,5-dioxopyrrolidin-1-yl acetamide moiety. The bithiophene unit is a conjugated aromatic system known for its electronic properties, often utilized in organic semiconductors and bioactive compounds . The hydroxyethyl group enhances hydrophilicity, while the dioxopyrrolidinyl acetamide may act as a Michael acceptor, enabling covalent interactions in biological systems . Synthetic routes likely involve palladium-catalyzed cross-coupling for bithiophene functionalization, as demonstrated in analogous reactions using 5-iodo-2,2'-bithiophene .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c19-10(11-3-4-13(24-11)12-2-1-7-23-12)8-17-14(20)9-18-15(21)5-6-16(18)22/h1-4,7,10,19H,5-6,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVOAKMQYBKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a 2-bromothiophene is coupled with a 2-trimethylstannylthiophene in the presence of a palladium catalyst.
Introduction of the Hydroxyethyl Group: The bithiophene derivative is then reacted with an epoxide, such as ethylene oxide, under basic conditions to introduce the hydroxyethyl group.
Acylation Reaction: The hydroxyethyl-bithiophene intermediate is then acylated with 2,5-dioxopyrrolidin-1-yl acetate in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and acylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring under hydrogenation conditions.
Substitution: The bithiophene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent or PCC (Pyridinium chlorochromate) can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Conversion of the pyrrolidinone ring to a pyrrolidine ring.
Substitution: Halogenated or nitrated derivatives of the bithiophene moiety.
Scientific Research Applications
Medicinal Chemistry
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has shown promise in medicinal chemistry due to its ability to interact with various biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. The bithiophene unit may facilitate π–π stacking interactions with nucleic acids, enhancing the compound's binding affinity to DNA and RNA, which is crucial for anticancer activity .
- Topoisomerase Inhibition : The compound may act as a topoisomerase inhibitor, a class of drugs that interfere with the enzyme's ability to manage DNA supercoiling during replication. This mechanism is vital for developing new anticancer therapies .
Organic Electronics
The electronic properties of this compound make it suitable for applications in organic electronics:
- Organic Photovoltaics : The bithiophene structure contributes to the material's conductivity, making it a candidate for use in organic solar cells. Its ability to form stable films and maintain charge mobility is critical for efficient energy conversion.
- Light Emitting Diodes (LEDs) : The compound's unique electronic properties can be harnessed in the development of organic LEDs, where it may serve as an emissive layer due to its photoluminescent characteristics.
Case Study 1: Anticancer Evaluation
In a study evaluating various bithiophene derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to its ability to intercalate into DNA and inhibit topoisomerase activity, leading to apoptosis in cancer cells. This study highlights the potential of this compound as a lead candidate for further development into anticancer therapies .
Case Study 2: Electronic Device Fabrication
Research into the application of this compound in organic photovoltaic cells showed promising results regarding energy conversion efficiency. When incorporated into device architectures, it exhibited enhanced charge transport properties compared to traditional materials. This indicates that this compound could play a crucial role in advancing the efficiency of organic solar cells.
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bithiophene moiety can participate in π-π interactions, while the hydroxyethyl group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural analogs, focusing on functional groups, synthesis, and physicochemical properties.
Bithiophene-Containing Acetamides
Key Findings :
- The target compound’s hydroxyethyl group distinguishes it from BAI3 (a polymeric material with dodecyl chains) and the sulfonyl-piperidine derivative in . This group likely improves aqueous solubility compared to the lipophilic BAI3 and sulfonamide analogs .
- Bithiophene’s conjugation in the target compound may enable applications in optoelectronics, similar to BAI3 .
Dioxopyrrolidinyl Acetamide Derivatives
Key Findings :
- The dioxopyrrolidinyl group in both compounds serves as a reactive electrophile, enabling covalent bond formation with biological nucleophiles (e.g., cysteine residues). However, the target compound’s direct attachment to acetamide may enhance stability compared to the ethylamino linker in ’s analog .
- The nitro phenyl group in ’s compound suggests applications in dyes or photodynamic agents, whereas the target’s bithiophene unit aligns with semiconductor or kinase inhibitor uses .
Other Heterocyclic Acetamides
Key Findings :
- The pyrimidine-thioether in exhibits hydrogen-bonding capacity, contrasting with the target compound’s reliance on π-π stacking (bithiophene) for molecular interactions .
- Hydroxyethyl-piperidine in ’s compound highlights a shared emphasis on hydrophilic substituents, though the target’s dioxopyrrolidinyl group offers distinct covalent reactivity .
Research Findings and Implications
- Synthetic Flexibility : Pd(0)-catalyzed coupling () and Stille reactions () are viable for bithiophene functionalization, suggesting scalable routes for the target compound .
- Biological Relevance : The dioxopyrrolidinyl acetamide motif is a hallmark of covalent inhibitors (e.g., kinase inhibitors), positioning the target compound for therapeutic exploration .
- Material Science Potential: Bithiophene’s conjugation and electron mobility align with organic semiconductor applications, as seen in BAI3 .
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with significant potential in biological applications. Its structure features a bithiophene moiety, which contributes to its unique properties and interactions within biological systems. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 325.35 g/mol. The compound features distinct functional groups that facilitate various biological interactions:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃ |
| Molecular Weight | 325.35 g/mol |
| Bithiophene Moiety | Present |
| Hydroxyethyl Group | Present |
| Dioxopyrrolidine Group | Present |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bithiophene Intermediate : This can be achieved through a Suzuki-Miyaura coupling reaction.
- Attachment of the Hydroxyethyl Group : Introduced via nucleophilic substitution.
- Formation of the Dioxopyrrolidine Amide Bond : Finalized by reacting the hydroxyethyl-bithiophene intermediate with an appropriate acyl chloride.
Biological Activity
The biological activity of this compound is primarily attributed to its structural features that enable interaction with various biological targets.
This compound exhibits its biological effects through:
- π–π Stacking Interactions : The bithiophene moiety allows for stacking interactions with nucleic acids and proteins.
- Hydrogen Bonding : The hydroxyethyl and dioxopyrrolidine groups facilitate hydrogen bonding with specific biological molecules.
Therapeutic Potential
Research indicates several potential therapeutic applications:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines.
- Anticancer Properties : Investigations have shown that it may induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell growth and survival.
Case Studies and Research Findings
Recent studies have highlighted the compound's multifaceted biological activities:
-
Antinociceptive Effects : In a study involving animal models, this compound demonstrated significant pain relief comparable to standard analgesics .
Study Effect Observed Comparison Antinociceptive Study Significant Pain Relief Comparable to Analgesics -
Antimicrobial Activity : Another investigation revealed moderate antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 12
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis involves two primary steps:
Bithiophene Functionalization : The 2,2'-bithiophene core is modified via electrophilic substitution. Lawesson’s reagent is used to thionate carbonyl groups, followed by cyclization to introduce the hydroxyethyl group. Vilsmeier-Haack formylation or lithiation (using n-BuLi) enables regioselective substitution at the 4- or 5´-positions of the bithiophene .
Acetamide Coupling : The dioxopyrrolidinyl acetamide moiety is introduced via nucleophilic acyl substitution. Reagents like chloroacetyl chloride are coupled with the hydroxyl group under basic conditions (e.g., K₂CO₃ in DMF) at 50–60°C. Reaction progress is monitored via TLC, and purification employs column chromatography .
Critical Conditions :
- Temperature control (20–60°C) to prevent side reactions.
- pH adjustment (neutral to slightly basic) to stabilize intermediates.
- Solvent choice (DMF or dichloromethane) for solubility and reactivity .
Basic: Which spectroscopic techniques are most reliable for confirming structural integrity and purity?
Answer:
- ¹H/¹³C NMR : Assign signals for the bithiophene aromatic protons (δ 6.8–7.5 ppm) and the dioxopyrrolidinyl carbonyl (δ 170–175 ppm). The hydroxyethyl group’s protons appear as a triplet near δ 3.5–4.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- IR Spectroscopy : Validate carbonyl stretches (1650–1750 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced: How can regioselectivity challenges in bithiophene functionalization be addressed?
Answer:
Regioselectivity depends on the reaction mechanism:
- Vilsmeier-Haack Formylation : Targets the most electron-rich position (adjacent to the N,N-dialkylamino group) via electrophilic aromatic substitution, producing the 4-formyl derivative .
- Lithiation with n-BuLi : Deprotonates the 5´-position (due to sulfur’s inductive effect), yielding the 5´-formyl isomer after quenching with DMF .
Optimization Strategies : - Use steric directing groups (e.g., piperidine) to block undesired positions.
- Adjust solvent polarity (e.g., THF for lithiation) to stabilize intermediates.
Advanced: How might conflicting NMR data from different synthetic routes be resolved?
Answer:
Contradictions often arise from:
- Regioisomeric Byproducts : Compare integration ratios of aromatic protons (e.g., 4- vs. 5´-formyl derivatives).
- Dynamic Stereochemistry : Variable-temperature NMR (VT-NMR) can resolve rotational barriers in the dioxopyrrolidinyl ring .
Mitigation : - Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Crystallize the compound for X-ray diffraction to confirm connectivity .
Advanced: What hypotheses exist regarding the compound’s biological targets, and how can they be validated experimentally?
Answer:
Hypotheses :
- Kinase Inhibition : The dioxopyrrolidinyl group mimics ATP’s adenine-binding motif, potentially targeting tyrosine kinases .
- Protease Modulation : The bithiophene’s π-π stacking could interact with caspase-3’s hydrophobic pockets .
Validation Methods : - Surface Plasmon Resonance (SPR) : Measure binding affinity to recombinant kinases/proteases.
- Cellular Assays : Test anti-proliferative effects in cancer lines (e.g., IC₅₀ values) with/without kinase inhibitors .
Basic: What are the stability considerations for this compound under laboratory storage conditions?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bithiophene moiety.
- Humidity Control : Desiccate to avoid hydrolysis of the acetamide bond.
- pH Stability : Maintain neutral buffers (pH 6–8) during in vitro assays to prevent lactam ring opening .
Advanced: How can computational methods aid in predicting reaction pathways or bioactivity?
Answer:
- DFT Calculations : Model transition states for bithiophene functionalization to predict regioselectivity (e.g., Gibbs free energy differences between 4- and 5´-substitution) .
- Molecular Docking : Screen against kinase or protease databases (e.g., PDB) using AutoDock Vina to prioritize biological targets .
- ADMET Prediction : Use SwissADME to estimate solubility (LogP) and cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
